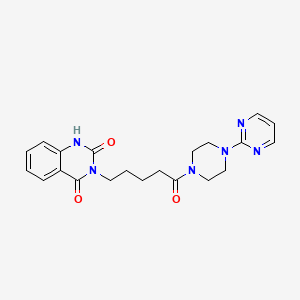
3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and receptors, which can lead to its therapeutic effects.
Biochemical and Physiological Effects
3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound has also been found to have antifungal properties and can inhibit the activity of certain enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione in lab experiments is its potential therapeutic applications. This compound has shown promising results in various studies, making it a viable candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research of 3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione. One potential direction is to further investigate its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it can be used in therapeutic applications. Additionally, research can be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione has been achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzonitrile with 4-(2-bromoacetyl)pyrimidine, followed by the reaction with 1-(2-hydroxyethyl)piperazine and pentanoyl chloride. The resulting compound is then cyclized to form the final product.
Aplicaciones Científicas De Investigación
3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. This compound has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-[5-oxo-5-(4-pyrimidin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c28-18(25-12-14-26(15-13-25)20-22-9-5-10-23-20)8-3-4-11-27-19(29)16-6-1-2-7-17(16)24-21(27)30/h1-2,5-7,9-10H,3-4,8,11-15H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPARFXDZJDAYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2997362.png)
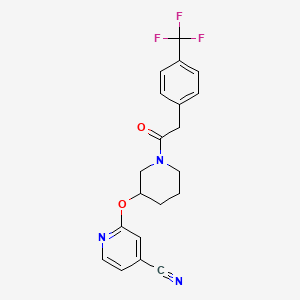

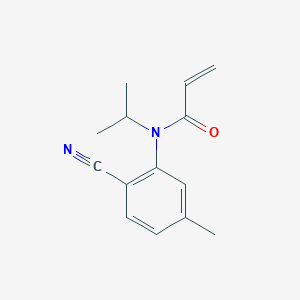
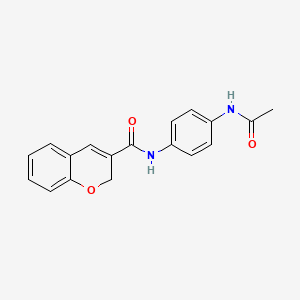
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2997373.png)
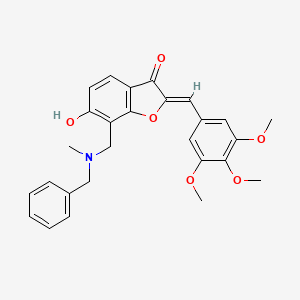
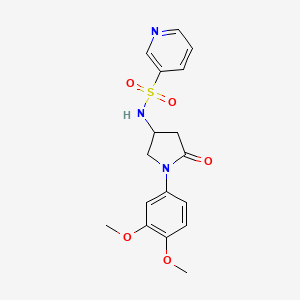
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2997376.png)
![4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2997377.png)
![3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2997380.png)
![3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2997381.png)

